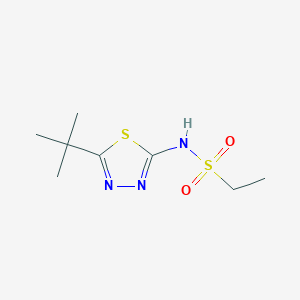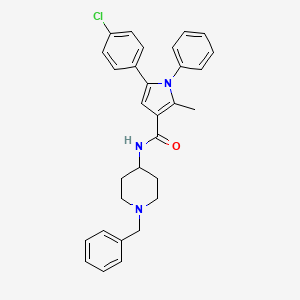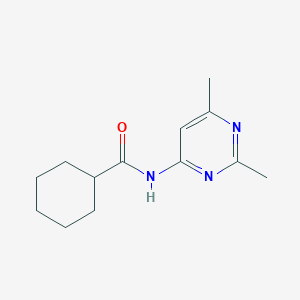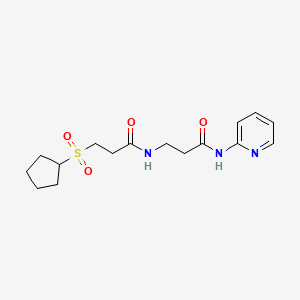
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile, also known as DMDCN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMDCN belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is not fully understood. However, it has been proposed that 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing the formation of new blood vessels that supply nutrients to cancer cells. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is also stable under a wide range of conditions, making it suitable for various biological assays. However, 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has some limitations as well. It is highly toxic and can cause severe side effects, which may limit its use in certain experiments. In addition, 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has poor solubility in water, which may affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for research on 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile. One area of interest is the development of new synthetic methods for 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanisms of action of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile in more detail, which may help to identify new therapeutic targets for the treatment of cancer and inflammatory diseases. Additionally, the evaluation of the pharmacokinetics and toxicity of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile in vivo may provide important information for its potential use in clinical trials.
Méthodes De Synthèse
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine to yield 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, with 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile showing promising results against various types of cancer cells, including breast, lung, and liver cancer cells. 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-10-6-4-5-7-13(10)16-14(8-17)11(2)19-12(3)15(16)9-18/h4-7,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALBKVUGNWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=C2C#N)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)





![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)